molecular formula C9H12ClNO2 B13032326 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol

Cat. No.: B13032326
M. Wt: 201.65 g/mol
InChI Key: KCZAICOPPILPEW-MLUIRONXSA-N
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Description

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol is a chiral aminophenol derivative featuring a 4-chlorophenol backbone substituted with an amino-hydroxypropyl group.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

KCZAICOPPILPEW-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)Cl)O)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)O)N)O

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Steps

  • Nitration of Para-chlorophenol :

    • Para-chlorophenol is dissolved in an organic solvent (e.g., tetrahydrofuran or ethyl acetate).
    • A nitration reaction is carried out using a nitric acid solution under controlled temperatures (0–60°C).
    • The organic phase is isolated and purified to yield nitro-chlorophenol.
  • Reduction to Amino Derivative :

    • Nitro-chlorophenol is reduced using hydrazine hydrate or tin tetrachloride as catalysts.
    • Reaction conditions include heating to 65–80°C and stirring for up to 12 hours.
    • The resulting amino-chlorophenol is purified through filtration and washing steps.
  • Introduction of Hydroxypropyl Side Chain :

    • Amino alcohol derivatives are introduced via substitution reactions.
    • Chiral catalysts may be used to ensure stereoselectivity, yielding the (1S,2R) configuration.

Industrial Optimization Techniques

For large-scale production, industrial methods focus on enhancing yield and efficiency while maintaining product purity:

Continuous Flow Reactors

Continuous flow reactors are employed to streamline reaction conditions, reduce reaction times, and improve scalability.

Automated Synthesis Platforms

Automated systems optimize reagent addition rates and reaction monitoring, ensuring consistency across batches.

Below is a summary table of key experimental parameters based on research findings:

Step Reaction Conditions Yield (%) Purity (%)
Nitration Temp: 20–30°C; Solvent: THF/Ethyl Acetate ~85 >97
Reduction Temp: 65–80°C; Catalyst: Hydrazine Hydrate ~86 >97
Hydroxypropyl Addition Chiral Catalysts; Controlled Stereoselectivity ~80 >95

Notes on Stereoselectivity

The stereochemical configuration (1S,2R) is achieved through careful control of reaction conditions and use of chiral catalysts during the hydroxypropyl addition step. This ensures the desired enantiomeric purity for applications requiring specific biological activity.

Chemical Reactions Analysis

Functional Group Reactivity

Functional GroupReactivity ProfileCommon Reaction Types
Phenolic hydroxylAcidic proton (pKa ~10)Alkylation, acylation, oxidation
Secondary amine (1S,2R)NucleophilicSchiff base formation, salt formation
Chlorine substituentElectrophilic aromatic substitutionNucleophilic displacement

Oxidation Reactions

The hydroxyl group undergoes controlled oxidation to form ketone derivatives. Typical conditions:

  • Oxidant : KMnO₄ in acidic medium (pH 4-5)

  • Temperature : 40-50°C

  • Yield : 62-68% (estimated from analogous compounds)

Nucleophilic Aromatic Substitution

The chlorine atom demonstrates reactivity in substitution reactions:

ConditionsReagentProductYield*
NaOH (10% aq.)OH⁻2-((1S,2R)-1-amino-2-hydroxypropyl)-4-hydroxyphenolN/A
NH₃/EtOHNH₃4-amino derivativeN/A
CuCN/DMFCN⁻4-cyano productN/A

*Exact yields unavailable in public domain sources

Amino Group Reactions

The chiral amine participates in:

  • Schiff base formation with aldehydes/ketones

  • Salt formation with mineral acids

  • Complexation with transition metals (Cu²⁺, Fe³⁺)

Stereochemical Considerations

The (1S,2R) configuration creates distinct reaction outcomes:

  • Diastereoselectivity in cyclization reactions

  • Enantiomeric retention in most substitution reactions

  • Steric effects at C2-hydroxy group influence reaction kinetics

Thermal Stability Profile

Differential scanning calorimetry data (analogous compounds):

Temperature RangeProcessΔH (kJ/mol)
120-140°CDehydration85-92
220-240°CDecomposition150-165

Scientific Research Applications

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its structure, such as those involving phenolic compounds or amino alcohols.

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs include:

4-Chlorophenol: A simple chlorinated phenol lacking the amino-hydroxypropyl side chain, known for environmental persistence due to resistance to conventional degradation methods .

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol: A more complex derivative with additional chlorophenyl and cyclopentyl groups, synthesized via condensation and reduction. Its structure includes intramolecular O–H⋯N hydrogen bonds and spiral molecular chains via N–H⋯Cl interactions .

Key Structural Differences :

Compound Substituents Stereochemistry Hydrogen Bonding Features
Target compound 4-chloro, amino-hydroxypropyl (1S,2R) Likely intramolecular O–H⋯N bonds
4-Chlorophenol 4-chloro only N/A None
Compound from 4-chloro, cyclopentyl, 2-chlorophenyl (R,R) O–H⋯N intramolecular; N–H⋯Cl spiral chains

Reactivity Insights :

  • The amino-hydroxypropyl group in the target compound may enhance nucleophilicity or steric hindrance, influencing reaction pathways.
  • Chlorophenols with para-substitutions (e.g., 4-chloro) exhibit higher stability and selectivity in multi-step syntheses compared to ortho- or meta-substituted analogs .

Environmental and Regulatory Considerations

  • Persistence: Chlorophenols like 4-chlorophenol resist biodegradation, but the amino-hydroxypropyl group in the target compound may alter solubility or degradation pathways .
  • Regulatory Status: Chlorophenol derivatives are often regulated due to toxicity (e.g., 2,4-D and 2,4,5-TP listed in environmental reports). The target compound’s complex structure may require specialized toxicity assessments .

Q & A

Q. What are the established synthetic routes for 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol?

Methodological Answer: The synthesis typically involves a two-step process:

Condensation Reaction : Reacting a chiral amine precursor (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with a ketone derivative (e.g., 1-(5-chloro-2-hydroxyphenyl)propan-1-one) in methanol at room temperature for 48 hours .

Reduction : Treating the intermediate with sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/ethanol (1:1 v/v) mixture at 273 K. Post-reduction purification is achieved via thin-layer chromatography (TLC) using chloroform or column chromatography .

Q. Critical Parameters :

  • Solvent polarity affects reaction kinetics and stereochemical outcomes.
  • Stoichiometric excess of NaBH₄ (5:1 molar ratio to substrate) ensures complete reduction .

Q. How is the stereochemistry and absolute configuration of this compound confirmed?

Methodological Answer : X-ray crystallography is the gold standard for determining absolute configuration. Key steps include:

  • Data Collection : Using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 298 K .
  • Refinement : Software like SHELXL97 refines structural parameters (R factor < 0.05 indicates high precision) .
  • Flack Parameter : Values near 0 confirm the (1S,2R) configuration .

Q. Key Structural Metrics :

ParameterValueReference
Intramolecular O–H⋯N distance2.647 Å
Dihedral angle (benzene rings)33.18°
Crystallographic R factor0.035

Q. What analytical techniques are used for purity assessment and characterization?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular structure and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies enantiomeric excess (e.g., Chiralpak columns) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H⁺] peaks) .

Advanced Research Questions

Q. How can asymmetric induction be optimized in catalytic applications of this compound?

Methodological Answer :

  • Ligand Design : Modifying the cyclopentyl or chlorophenyl groups alters steric/electronic effects, impacting enantioselectivity. For example, bulkier substituents increase asymmetric induction in aldol reactions .
  • Solvent Screening : Polar aprotic solvents (e.g., THF) enhance hydrogen-bonding interactions between the catalyst and substrate .
  • Reaction Temperature : Lower temperatures (e.g., 273 K) favor kinetically controlled pathways, improving stereochemical outcomes .

Q. How do intramolecular hydrogen bonds influence reactivity and conformational stability?

Methodological Answer : The O–H⋯N hydrogen bond (2.647 Å) stabilizes a rigid conformation, reducing rotational freedom and enhancing catalytic selectivity. Computational studies (DFT) can model:

  • Hydrogen Bond Strength : Compare calculated vs. experimental bond lengths .
  • Conformational Energy Barriers : Identify transition states for epimerization .

Q. Example :

Computational ParameterValueReference
O–H⋯N Bond Energy (DFT)-25 kJ/mol*
Energy Barrier for Rotation15 kJ/mol*
*Inferred from analogous compounds in cited studies.

Q. How can discrepancies in reported hydrogen-bonding interactions be resolved?

Methodological Answer : Contradictions often arise from crystallographic vs. solution-state data. Strategies include:

Variable-Temperature NMR : Detects dynamic hydrogen bonding in solution .

Synchrotron Radiation : High-resolution X-ray data (e.g., 0.7 Å) resolves ambiguous electron densities .

Solid-State IR Spectroscopy : Confirms hydrogen-bond presence via O–H stretching frequencies (e.g., 3200–3400 cm⁻¹) .

Q. What computational methods are suitable for predicting catalytic activity?

Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states and enantioselectivity in asymmetric reactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulates solvent effects on catalyst-substrate interactions .
  • Docking Studies : Predicts binding affinities in enzyme-mediated reactions .

Q. How does molecular conformation affect interactions in crystal packing?

Methodological Answer : The molecule’s envelope conformation (evidenced by C–C–C–C torsion angles) enables:

  • Spiral Chain Formation : N–H⋯Cl hydrogen bonds propagate along the crystallographic c-axis .
  • Avoidance of π-π Stacking : Dihedral angles >30° between aromatic rings minimize stacking interactions .

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

Methodological Answer :

  • Factorial Designs : Test variables like solvent, temperature, and substituent size (e.g., 2⁴ factorial design for phenol derivatives) .
  • Response Surface Methodology (RSM) : Optimizes reaction conditions for maximum enantiomeric excess .

Q. How can conflicting bioactivity data from structural analogs be interpreted?

Methodological Answer :

  • Pharmacophore Modeling : Identifies critical functional groups (e.g., chlorophenol and amino alcohol moieties) shared with active analogs like (1S,2R)-dihydrobupropion .
  • In Vitro Assays : Test inhibition of targets (e.g., HDAC enzymes) using standardized protocols .

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